2-Chloro-N,5-dimethyl-4-nitroaniline
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Overview
Description
2-Chloro-N,5-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aromatic ring, along with two methyl groups (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,5-dimethyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-chloro-5-dimethylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,5-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-N,5-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Scientific Research Applications
2-Chloro-N,5-dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-N,5-dimethyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2,5-Dimethyl-4-nitroaniline
- 4-Chloro-2-nitroaniline
- N,N-Dimethyl-4-nitroaniline
Uniqueness
2-Chloro-N,5-dimethyl-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the aromatic ring, along with the methyl groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-N,5-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
WAWCCVTWSREXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC |
Origin of Product |
United States |
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